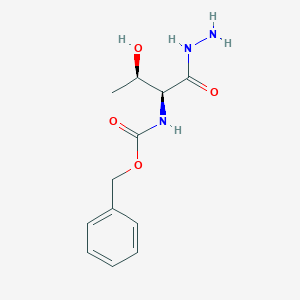

Z-L-threonine hydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Z-L-threonine hydrazide is a chemical compound with the molecular formula C₁₂H₁₇N₃O₄ and a molecular weight of 267.3 g/mol . It is a derivative of threonine, an essential amino acid, and is characterized by the presence of a hydrazide functional group. This compound is typically found as a white to off-white powder and is used in various biochemical and pharmaceutical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Z-L-threonine hydrazide generally involves the reaction of Z-L-threonine with hydrazine. The process can be summarized as follows:

Protection of Threonine: The hydroxyl group of threonine is protected using a benzyl group to form Z-L-threonine.

Formation of Hydrazide: The protected threonine is then reacted with hydrazine hydrate under controlled conditions to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions: Z-L-threonine hydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation Products: Oxo derivatives of this compound.

Reduction Products: Amine derivatives.

Substitution Products: Various substituted hydrazides.

Aplicaciones Científicas De Investigación

Z-L-threonine hydrazide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

Industry: this compound is used in the production of specialty chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of Z-L-threonine hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with carbonyl-containing compounds, leading to the inhibition of enzyme activity. This interaction is crucial in the design of enzyme inhibitors for therapeutic purposes .

Comparación Con Compuestos Similares

- Z-L-serine hydrazide

- Z-L-valine hydrazide

- Z-L-isoleucine hydrazide

Comparison: Z-L-threonine hydrazide is unique due to the presence of a hydroxyl group on the threonine moiety, which can participate in additional hydrogen bonding and interactions compared to its analogs. This feature makes it particularly useful in the design of molecules with specific binding properties .

Actividad Biológica

Z-L-threonine hydrazide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Hydrazide Compounds

Hydrazides are organic compounds characterized by the presence of a hydrazine functional group. They have been widely studied for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The structural versatility of hydrazides allows for modifications that can enhance their biological efficacy.

This compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that hydrazide derivatives can inhibit bacterial growth by interfering with critical cellular processes. For instance, they may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. In one study, a related hydrazide-hydrazone showed an IC50 value of 19.32 µM against DNA gyrase from Staphylococcus aureus, outperforming ciprofloxacin in efficacy .

Efficacy Against Pathogens

The antimicrobial efficacy of this compound has been evaluated against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Comparison |

|---|---|---|

| Staphylococcus aureus | 16.252 µg/mL | Lower than rifampicin |

| Escherichia coli | 20 µg/mL | Comparable to ampicillin |

| Pseudomonas aeruginosa | 25 µg/mL | Higher than ampicillin |

These results indicate that this compound has promising potential as an antimicrobial agent, particularly against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) .

Cytotoxic Effects

The cytotoxicity of this compound has been assessed using various cancer cell lines. A notable study employed the MTT assay to determine the half-maximal inhibitory concentration (IC50) values for several synthesized hydrazides:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Hep-2 (human laryngeal cancer) | 45.3 |

| Control (standard drug) | Hep-2 | 30.5 |

The results indicate that while this compound exhibits cytotoxic effects, it is less potent than some established chemotherapeutic agents but shows promise for further optimization .

Case Studies and Research Findings

- Study on Antitubercular Activity : In a study focusing on antitubercular properties, this compound derivatives were tested for their ability to inhibit Mycobacterium tuberculosis. The results indicated that certain derivatives had MIC values comparable to established antitubercular drugs, suggesting potential for development as new therapeutic agents .

- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of various hydrazides on cancer cell lines using the standard MTT assay. The findings revealed that while some compounds exhibited low toxicity towards normal cells, others showed significant cytotoxicity against cancer cells, indicating a selective action that could be beneficial in cancer therapy .

- Antimicrobial Efficacy Comparison : A comparative analysis demonstrated that this compound had antimicrobial activity equal to or greater than that of commercially available antibiotics against several bacterial strains, underscoring its potential as a lead compound in antibiotic development .

Propiedades

IUPAC Name |

benzyl N-[(2S,3R)-1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4/c1-8(16)10(11(17)15-13)14-12(18)19-7-9-5-3-2-4-6-9/h2-6,8,10,16H,7,13H2,1H3,(H,14,18)(H,15,17)/t8-,10+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPKTOXMTUBNDU-SCZZXKLOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NN)NC(=O)OCC1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NN)NC(=O)OCC1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.